molecular formula C5H3ClN4O B8459235 Pyridine, 2-azido-5-chloro-, 1-oxide CAS No. 57097-36-6

Pyridine, 2-azido-5-chloro-, 1-oxide

Cat. No. B8459235
CAS RN: 57097-36-6
M. Wt: 170.56 g/mol
InChI Key: PYLAOYZHIVPRRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04006160

Procedure details

In this example, 6.70 grams (0.036 mol) of 2-amino-5-chloropyridine N-oxide hydrochloride was added to and dissolved in 100 ml. of water and 10 ml. of concentrated hydrochloric acid under vigorous stirring and was thus cooled to 0° C. to 5° C. in a salt-ice bath. To the above cold solution, a solution of 2.50 grams (0.036 mol) in 30 ml. of water was added dropwise at such a rate that the temperature of the reaction mixture did not rise above 5° C. Immediately after the above addition was complete a solution of 2.30 grams (0.036 mol) of sodium azide in 30 ml. of water was added to the cold vigorously stirred above solution at such a rate that the temperature did not rise above 5° C. When the above addition was complete the cooling bath was removed and the solution slowly warmed to about 25° C. The reaction mixture was continuously extracted with methylene chloride. From the methylene chloride extract, after evaporation in vacuo was obtained 2-azido-5-chloropyridine N-oxide in a yield of 3.75 grams or 62% of theory having a melting point of 80° C. to 82° C. with decomposition.
Name
2-amino-5-chloropyridine N-oxide hydrochloride
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:8]=[CH:7][C:6]([Cl:9])=[CH:5][N+:4]=1[O-:10].Cl.[N-:12]=[N+:13]=[N-].[Na+]>O>[N:2]([C:3]1[CH:8]=[CH:7][C:6]([Cl:9])=[CH:5][N+:4]=1[O-:10])=[N+:12]=[N-:13] |f:0.1,3.4|

Inputs

Step One
Name
2-amino-5-chloropyridine N-oxide hydrochloride
Quantity
6.7 g
Type
reactant
Smiles
Cl.NC1=[N+](C=C(C=C1)Cl)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
2.3 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
vigorously stirred above solution at such a rate that the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 100 ml
TEMPERATURE
Type
TEMPERATURE
Details
was thus cooled to 0° C. to 5° C. in a salt-ice bath
CUSTOM
Type
CUSTOM
Details
did not rise above 5° C
ADDITION
Type
ADDITION
Details
Immediately after the above addition
CUSTOM
Type
CUSTOM
Details
did not rise above 5° C
ADDITION
Type
ADDITION
Details
When the above addition
CUSTOM
Type
CUSTOM
Details
was removed
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was continuously extracted with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
From the methylene chloride extract
CUSTOM
Type
CUSTOM
Details
after evaporation in vacuo

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])C1=[N+](C=C(C=C1)Cl)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.